

(Diphenylphosphoryl)methanol: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(diphenylphosphoryl)methanol**, a valuable organophosphorus compound. It details a common synthetic route and outlines the standard methods for its characterization, presenting key data in a structured format. This document is intended to serve as a practical resource for researchers in organic synthesis and professionals in the field of drug development.

Physicochemical Properties

(Diphenylphosphoryl)methanol, also known as hydroxymethyldiphenylphosphine oxide, is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	884-74-2	[1][2]
Molecular Formula	C ₁₃ H ₁₃ O ₂ P	[1][2][3]
Molecular Weight	232.21 g/mol	[1][2]
Melting Point	136-137 °C	[2]
Density	1.21 ± 0.1 g/cm ³	[2]
Appearance	Solid	[4]
InChIKey	NSLPWSVZTYOGDO- UHFFFAOYSA-N	[1][3]

Synthesis of (Diphenylphosphoryl)methanol

A prevalent method for the synthesis of **(diphenylphosphoryl)methanol** involves the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a nucleophilic addition of the phosphorus-bound hydrogen of diphenylphosphine oxide to the carbonyl carbon of formaldehyde.

Experimental Protocol: Synthesis

The following protocol describes a general procedure for the synthesis of **(diphenylphosphoryl)methanol**.

Materials:

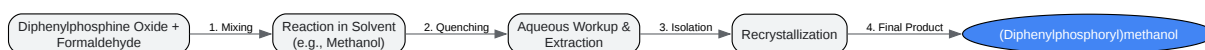
- Diphenylphosphine oxide
- Formaldehyde (e.g., as a 37% aqueous solution)
- An appropriate solvent (e.g., methanol, tetrahydrofuran)
- A basic or acidic catalyst (optional, reaction can proceed without)
- Deionized water

- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylphosphine oxide in the chosen solvent.
- Add formaldehyde to the solution. The molar ratio of diphenylphosphine oxide to formaldehyde is typically 1:1 or with a slight excess of formaldehyde.
- The reaction can be stirred at room temperature or gently heated to facilitate completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- If an aqueous solution of formaldehyde was used, the product may precipitate. The solid can be collected by filtration.
- Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent and water.
- The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
- The solvent is evaporated to yield the crude product.
- Purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) to afford pure **(diphenylphosphoryl)methanol**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(diphenylphosphoryl)methanol**.

Characterization of **(Diphenylphosphoryl)methanol**

The identity and purity of synthesized **(diphenylphosphoryl)methanol** are confirmed through various analytical techniques. The expected data from these analyses are summarized below.

Spectroscopic Data

Technique	Data	Reference
^1H NMR	Spectral data showing characteristic peaks for the phenyl and methylene protons.	[5][6]
^{13}C NMR	Spectral data showing characteristic peaks for the phenyl and methylene carbons.	[1][5]
^{31}P NMR	A single peak characteristic of a phosphine oxide.	[1]
FTIR (KBr)	Characteristic absorption bands for P=O, O-H, and C-H bonds.	[1]
Mass Spec.	Molecular ion peak corresponding to the molecular weight of the compound.	[1]

Experimental Protocols: Characterization

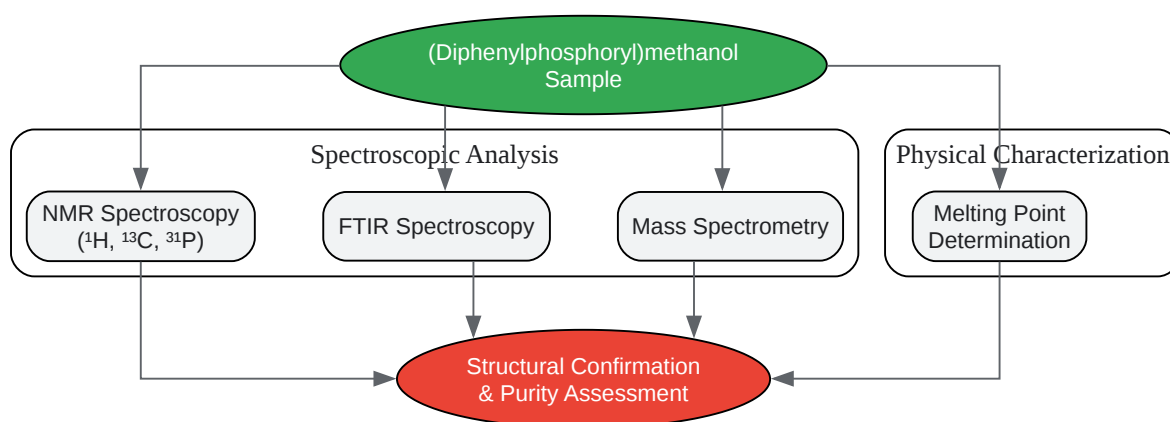
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5][6] The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard for ^1H and ^{13}C NMR.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using an FTIR spectrometer. For a solid sample, the KBr pellet technique is common.[1] A small amount of the

sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **(diphenylphosphoryl)methanol**.

Role in Organic Synthesis and Drug Development

Organophosphorus compounds, particularly phosphine oxides, are important reagents and building blocks in organic synthesis. While specific applications of **(diphenylphosphoryl)methanol** in drug development are not extensively documented in publicly available literature, its structural motifs and reactivity suggest potential utility.

The related compound, diphenylphosphoryl azide (DPPA), is widely used in peptide synthesis and for the stereospecific conversion of alcohols to azides, a key transformation in the synthesis of many pharmaceutical agents.[8][9] **(Diphenylphosphoryl)methanol** can serve as a precursor to other functionalized phosphine oxides or be used in reactions where a

hydroxymethyl group attached to a diphenylphosphoryl moiety is desired. The phosphine oxide group can act as a ligand in catalysis or influence the biological activity of a molecule.[10] The development of novel synthetic methodologies involving **(diphenylphosphoryl)methanol** could be a valuable area of research for the discovery of new therapeutic agents.

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